Superior Glucose-6-Phosphatase Inhibition of the Thienopyridine Core vs. Benzo Analog
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, which is the unsubstituted parent of the target compound, demonstrates significantly greater potency as a glucose-6-phosphatase catalytic site inhibitor compared to its isosteric benzo analog, 1,2,3,4-tetrahydroisoquinoline (THIQ). While the study optimized substituted derivatives, the core ring system itself was established as the key determinant of activity [1].
| Evidence Dimension | Glucose-6-phosphatase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 down to 140 nM for optimized derivatives of the core scaffold |
| Comparator Or Baseline | 1,2,3,4-tetrahydroisoquinoline (THIQ) benzo analog: significantly reduced potency (exact IC50 not reported, described as 'much better than the corresponding benzo analogue') |
| Quantified Difference | The thienopyridine core system is 'much better' than the THIQ benzo analog; optimized derivatives achieve IC50 values as low as 140 nM |
| Conditions | In vitro enzyme inhibition assay using human glucose-6-phosphatase catalytic subunit |
Why This Matters
This data demonstrates that the thienopyridine core is a superior starting point for developing potent glucose-6-phosphatase inhibitors, making this compound a critical intermediate for metabolic disease drug discovery.
- [1] Madsen, P., et al. (2000). Glucose-6-phosphatase catalytic enzyme inhibitors: synthesis and in vitro evaluation of novel 4,5,6,7-tetrahydrothieno[3,2-c]- and -[2,3-c]pyridines. Bioorganic & Medicinal Chemistry, 8(9), 2277-2289. View Source
